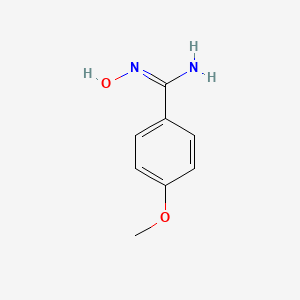

N'-Hydroxy-4-methoxybenzenecarboximidamide

描述

Contextualizing Amidoximes as a Compound Class in Chemical Research

Amidoximes are a class of organic compounds that contain both a hydroxylamino and an imino functional group attached to the same carbon atom. This unique structural arrangement confers upon them a rich and varied chemistry, making them versatile building blocks in organic synthesis. ontosight.ai They are commonly synthesized through the reaction of a nitrile with hydroxylamine (B1172632) or via the reaction of an aldehyde with hydroxylamine. ontosight.airesearchgate.net

The significance of amidoximes in chemical research is multifaceted. They serve as valuable intermediates in the synthesis of a wide array of heterocyclic compounds. ontosight.ai Furthermore, the amidoxime (B1450833) functional group is often considered a bioisostere of the carboxylic acid group, a strategy frequently employed in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. nih.gov Their ability to chelate metal ions has also led to their investigation in materials science and coordination chemistry.

Significance of N'-Hydroxy-4-methoxybenzenecarboximidamide in Contemporary Chemical Research

This compound, also known as 4-methoxybenzamidoxime, is a specific member of the amidoxime family. ontosight.ai Its structure features a benzene (B151609) ring substituted with a methoxy (B1213986) group at the para position and the characteristic amidoxime moiety.

While extensive research specifically focused on this compound is somewhat limited, its significance can be inferred from the broader context of amidoxime chemistry and the known effects of its structural components. The methoxy group, an electron-donating group, can influence the electronic properties of the aromatic ring and, consequently, the reactivity and biological activity of the molecule.

Amidoximes as a class have been investigated for a range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The mechanism of action for these effects is thought to involve the inhibition of specific enzymes or the modulation of various cellular signaling pathways. ontosight.ai For instance, some amidoxime derivatives have shown promise as inhibitors of enzymes like lipoxygenase, which is involved in inflammatory processes. nih.gov

The synthesis of this compound can be achieved through the reaction of 4-methoxybenzaldehyde (B44291) with hydroxylamine. ontosight.ai This straightforward synthetic route makes it an accessible compound for further investigation and derivatization.

Scope and Research Trajectories Pertaining to the Chemical Compound

The future research trajectories for this compound are likely to follow several promising avenues, building upon the established knowledge of amidoxime chemistry.

One key area of exploration is in medicinal chemistry. Given the diverse biological activities reported for other amidoximes, a systematic investigation into the potential therapeutic applications of this compound and its derivatives is a logical next step. This could involve screening for activity against a panel of biological targets, including enzymes and receptors implicated in various diseases.

Another promising research direction lies in the development of novel synthetic methodologies. While the synthesis from 4-methoxybenzaldehyde is established, exploring alternative, more efficient, or greener synthetic routes would be of interest. Furthermore, using this compound as a scaffold to generate a library of related compounds with diverse substituents on the aromatic ring could lead to the discovery of molecules with enhanced or novel properties.

Finally, its potential application in materials science as a ligand for metal complexes or as a functional monomer in polymer synthesis remains an underexplored area. The coordination properties of the amidoxime group could be harnessed to create novel materials with interesting catalytic, magnetic, or optical properties.

Compound Data

Below are tables detailing key information for the chemical compounds mentioned in this article.

Structure

3D Structure

属性

CAS 编号 |

5373-87-5 |

|---|---|

分子式 |

C8H10N2O2 |

分子量 |

166.18 g/mol |

IUPAC 名称 |

N'-hydroxy-4-methoxybenzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |

InChI 键 |

WVALRFKCJCIVBR-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=NO)N |

手性 SMILES |

COC1=CC=C(C=C1)/C(=N\O)/N |

规范 SMILES |

COC1=CC=C(C=C1)C(=NO)N |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies and Preparative Routes for N Hydroxy 4 Methoxybenzenecarboximidamide

Established Synthetic Protocols for Amidoxime (B1450833) Formation

The creation of the amidoxime functional group is the central step in the synthesis of N'-Hydroxy-4-methoxybenzenecarboximidamide. The most prevalent methods start from readily available precursors such as 4-methoxybenzonitrile (B7767037) or 4-methoxybenzaldehyde (B44291).

Nucleophilic Addition of Hydroxylamine (B1172632) to Benzonitrile (B105546) Derivatives

The most common and direct route to this compound is the nucleophilic addition of hydroxylamine to 4-methoxybenzonitrile. nih.gov This reaction is a cornerstone in the synthesis of a wide array of amidoximes. nih.gov

The general mechanism involves the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group. This is typically facilitated by a base, which generates the more nucleophilic hydroxylamine free base from its hydrochloride salt. The reaction is often carried out in a protic solvent, such as ethanol (B145695) or methanol (B129727), and may require heating to proceed at a reasonable rate. nih.gov

A typical laboratory procedure involves stirring 4-methoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine (B128534) in an alcoholic solvent. nih.gov The reaction progress is monitored, and upon completion, the product is isolated through standard workup procedures, often involving crystallization.

| Precursor | Reagents | Base | Solvent | Temperature | Reaction Time | Yield |

| 4-Methoxybenzonitrile | Hydroxylamine Hydrochloride | Sodium Carbonate | Ethanol | Reflux | Several hours | Good to High |

| 4-Methoxybenzonitrile | Hydroxylamine Hydrochloride | Triethylamine | Methanol | Room Temp. to Reflux | 1-48 hours | Variable |

| 4-Methoxybenzonitrile | Aqueous Hydroxylamine | None | Water/Ethanol | Room Temp. | Shorter | Good |

Synthesis via Benzaldehyde Derivatives

An alternative pathway to this compound begins with 4-methoxybenzaldehyde. This method proceeds in two conceptual steps: the formation of an oxime followed by its conversion to the amidoxime, although one-pot procedures have been developed.

The initial step is the condensation of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldehyde oxime. wikipedia.org This reaction is typically performed in a suitable solvent, often in the presence of a mild base. wikipedia.org The resulting oxime can then, in principle, be converted to the amidoxime, although this is a less direct route compared to the nitrile pathway. More direct one-pot syntheses from aldehydes to nitriles, which can then be converted to amidoximes, have also been reported. asianpubs.org For instance, an aldehyde can be treated with hydroxylamine hydrochloride in the presence of a dehydrating agent to yield the nitrile, which can then react with another equivalent of hydroxylamine to form the amidoxime.

| Precursor | Intermediate | Reagents for Step 1 | Reagents for Step 2 |

| 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde Oxime | Hydroxylamine Hydrochloride, Base | Further reaction with an amine source |

| 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile | Hydroxylamine Hydrochloride, Dehydrating Agent | Hydroxylamine, Base |

Utilization of Other Precursors and Reagents

One such method involves the reaction of hydroxylamine with thioamides. For instance, 4-methoxybenzothioamide could serve as a precursor. This approach can sometimes offer better results than the corresponding nitrile reaction. nih.gov Another route proceeds through the reaction of hydroxylamine with imidoyl chlorides, which are themselves derived from secondary amides. researchgate.net The reaction of organometallic reagents with nitroalkanes has also been explored for the synthesis of N-substituted amidoximes. nih.gov

Optimized Reaction Conditions and Catalytic Approaches

To improve the efficiency, yield, and sustainability of this compound synthesis, significant research has focused on optimizing reaction conditions and employing catalytic systems.

Solvent Systems and Temperature Regimes

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the rate and outcome of amidoxime synthesis.

Solvent Systems: Traditionally, protic solvents like methanol and ethanol are used. nih.gov However, to address environmental concerns, greener solvent alternatives are being explored. Water is an effective and environmentally benign solvent, especially when using aqueous hydroxylamine, which can also reduce reaction times. nih.gov Solvent-free conditions, often coupled with microwave or ultrasound irradiation, represent a highly efficient and green approach, leading to high yields in short reaction times. nih.gov The use of ionic liquids has also been investigated as a means to improve reaction selectivity and reduce the formation of amide by-products. asianpubs.org

Temperature Regimes: The reaction temperature for the synthesis of this compound can range from room temperature to reflux conditions. nih.gov While heating can significantly shorten the reaction time, it may also lead to the formation of by-products. acs.org Optimization studies often aim to find the lowest possible temperature that provides a reasonable reaction rate and high yield. Microwave-assisted synthesis allows for rapid heating to the desired temperature, often leading to dramatically reduced reaction times from hours to minutes. researchgate.net

| Condition | Solvent/Medium | Temperature | Advantages |

| Conventional | Ethanol, Methanol | Room Temp. to Reflux | Well-established, good for many substrates |

| Green | Water | Room Temperature | Environmentally friendly, potentially faster |

| Solvent-Free | None | Elevated (Microwave/Ultrasound) | High efficiency, minimal waste, rapid |

| Advanced | Ionic Liquids | Variable | Improved selectivity, reduced by-products |

Catalyst Selection and Reaction Efficiency

The use of catalysts can enhance the rate and selectivity of the synthesis of this compound.

Base Catalysis: As mentioned, bases like sodium carbonate and triethylamine are commonly used to generate the active hydroxylamine nucleophile. nih.gov The choice and amount of base can be crucial; for example, increasing the amount of triethylamine to 1.6 molar equivalents in water has been shown to improve yields of arylamidoximes. acs.org

Metal Catalysis: While the direct addition of hydroxylamine to nitriles is often base-mediated, metal catalysts can be employed in alternative synthetic routes. For instance, copper-catalyzed reactions of nitriles with amines have been reported for the synthesis of amidines, which are structurally related to amidoximes. lookchem.com Palladium-catalyzed cyanation followed by amidoximation offers a one-pot route to amidoximes from aryl halides.

Non-conventional Catalysis: The use of ultrasound and microwave irradiation can be considered a form of physical catalysis, as they significantly accelerate the reaction rate. nih.govresearchgate.net Ultrasound irradiation provides an efficient and rapid method for amidoxime synthesis with easier work-up and good yields. nih.gov Microwave-assisted synthesis, particularly from imidoylbenzotriazoles, allows for the rapid preparation of amidoximes in high yields. nih.gov

Green Chemistry Principles in this compound Synthesis

One of the most effective green chemistry techniques is the use of microwave irradiation . Conventional heating methods often require long reaction times and can lead to the formation of byproducts. In contrast, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles. nih.govnih.govasianpubs.org This is attributed to the efficient and uniform heating of the reaction mixture, which can accelerate the rate of reaction between 4-methoxybenzonitrile and hydroxylamine.

The choice of solvent is a cornerstone of green chemistry. While traditional syntheses may employ organic solvents, greener alternatives are actively sought. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of related heterocyclic compounds has been successfully demonstrated in water, suggesting its potential applicability for the preparation of this compound. orgsyn.org Additionally, solvent-free reaction conditions, where the reactants are mixed without a solvent, represent an even more environmentally benign approach, minimizing waste generation. nih.gov

The following table provides a comparative overview of conventional versus green synthetic approaches for the synthesis of this compound and related compounds, highlighting the advantages of incorporating green chemistry principles.

| Parameter | Conventional Method | Microwave-Assisted | Ultrasound-Assisted |

| Energy Source | Thermal (Oil Bath/Heating Mantle) | Microwave Irradiation | Ultrasonic Waves |

| Reaction Time | Hours to Days | Minutes | Minutes to Hours |

| Solvent | Organic Solvents (e.g., Ethanol, DMF) | Greener Solvents (e.g., Water, Ethanol) or Solvent-free | Greener Solvents (e.g., Water, Ethanol) |

| Yield | Moderate to Good | Good to Excellent | Good to Excellent |

| Byproducts | Potential for more byproducts | Often cleaner reactions | Cleaner reactions |

| Energy Consumption | High | Low | Low |

Detailed Research Findings:

Research into the synthesis of analogous benzimidazole (B57391) derivatives has shown that microwave-assisted methods can lead to yields of up to 98% in just a few minutes, compared to conventional methods that can take several hours. nih.govasianpubs.org For instance, the synthesis of 1,2-disubstituted benzimidazoles under solvent-free microwave irradiation was completed in 5-10 minutes with yields ranging from 86% to 99%. nih.gov

Similarly, ultrasound-assisted synthesis has been effectively used for various heterocyclic compounds. For example, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives was achieved in good yields using ultrasonication, demonstrating the utility of this green technique. google.com The application of these established green methodologies to the synthesis of this compound from 4-methoxybenzonitrile and hydroxylamine is a promising area for further research and optimization. The reaction would likely proceed by nucleophilic attack of hydroxylamine on the nitrile carbon, facilitated by the energy input from microwaves or ultrasound, leading to the formation of the desired product in a more sustainable manner.

Chemical Reactivity and Mechanistic Investigations of N Hydroxy 4 Methoxybenzenecarboximidamide

Fundamental Reaction Mechanisms of the Amidoxime (B1450833) Functional Group

The reactivity of N'-Hydroxy-4-methoxybenzenecarboximidamide is largely defined by the amidoxime moiety. Understanding its formation and inherent structural dynamics is crucial to predicting its chemical behavior.

Detailed Reaction Pathways of Amidoxime Formation

The synthesis of amidoximes, including this compound, can be achieved through several pathways, though some are more common than others. The most widely used and direct method involves the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. organic-chemistry.orgnih.govdifferencebetween.com For this compound, the reaction would proceed via the attack of hydroxylamine on 4-methoxybenzonitrile (B7767037). The reaction typically occurs by heating the nitrile with hydroxylamine hydrochloride and a base, such as sodium carbonate, in an alcoholic solvent. organic-chemistry.org

The mechanism begins with the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbon of the nitrile group. This is followed by proton transfer steps to yield the final amidoxime product. This method is generally efficient, with reaction times varying from one to 48 hours depending on the specific substrate. nih.gov Alternative, less common methods have also been developed, which are summarized in the table below. organic-chemistry.orgnih.gov These include the reaction of hydroxylamine with thioamides, imidoyl chlorides, or the ring-opening of certain nitrogen-containing heterocycles. organic-chemistry.orgnih.gov Another approach involves the reaction of ammonia (B1221849) or amines with hydroximic acid chlorides. nih.gov

| Starting Material | Reagent(s) | Key Features | Reference |

|---|---|---|---|

| Nitrile (e.g., 4-methoxybenzonitrile) | Hydroxylamine (NH₂OH) | Most common and direct method; often high yield. | organic-chemistry.orgnih.gov |

| Thioamide | Hydroxylamine | Alternative to nitrile-based synthesis. | organic-chemistry.orgnih.gov |

| Secondary Amide | Dehydrating/Activating Agent (e.g., PCl₅, Ph₃P–I₂) then Hydroxylamine | Proceeds via an activated intermediate like an imidoyl chloride. | rsc.org |

| Hydroximic Acid Chloride | Ammonia or Amine | Involves nucleophilic attack on an intermediate nitrile oxide. | nih.gov |

| Primary Nitroalkane | Magnesium or Lithium Amides | Provides a convenient one-step synthesis. | mdpi.com |

Tautomerization Processes within the Amidoxime Moiety

The amidoxime functional group can exist in several tautomeric forms. Theoretical studies on benzamidoxime, a close structural analog of this compound, indicate that at least three isomers may coexist in equilibrium due to their similar relative energies. organic-chemistry.org

The most stable and dominant tautomer is the Z-amidoxime, which is stabilized in both protic and aprotic solvents. organic-chemistry.org Other significant forms include the Z-aminonitrone and the E-amidoxime. For benzamidoxime, the relative energies of the Z-aminonitrone and E-amidoxime are 4.5 kcal/mol and 5.4 kcal/mol higher than the Z-amidoxime, respectively. organic-chemistry.org Other potential tautomers, such as the E-aminonitrone and various iminohydroxylamine isomers, are considerably less stable. organic-chemistry.org The nitroso-amine tautomer is the least energetically favorable form. organic-chemistry.org This tautomeric equilibrium is a critical aspect of the amidoxime's structure and can influence its reactivity in various chemical transformations.

| Tautomer Name | General Structure | Relative Stability Notes | Reference |

|---|---|---|---|

| Z-Amidoxime |  | Most stable and predominant form. | organic-chemistry.org |

| E-Amidoxime |  | Minor form, slightly less stable than Z-aminonitrone for benzamidoxime. | organic-chemistry.org |

| Z-Aminonitrone |  | Minor form, second most stable after Z-amidoxime. | organic-chemistry.org |

| Iminohydroxylamine |  | Significantly less stable than the primary amidoxime forms. | organic-chemistry.org |

Intramolecular and Intermolecular Reactions

The bifunctional nature of the amidoxime group, containing both nucleophilic nitrogen and oxygen centers, allows it to participate in a wide array of reactions.

Hydrolysis Pathways of the Carboximidamide Group

The carboximidamide group is structurally related to an amide and can undergo hydrolysis, though the reaction is generally challenging. Similar to amides, the C–N bond in the amidoxime is resonance-stabilized, making it resistant to cleavage. researchgate.netarkat-usa.org Consequently, hydrolysis typically requires vigorous conditions, such as prolonged heating with aqueous acid or a strong base. researchgate.netorientjchem.org

Under acidic conditions, the mechanism involves protonation of the oxime oxygen, which activates the carbon atom toward nucleophilic attack by water. youtube.com Following a series of proton transfers, the C-N single bond is cleaved to release hydroxylamine (which is protonated under acidic conditions) and form 4-methoxybenzoic acid. youtube.comyoutube.com

Under basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbon of the C=N bond to form a tetrahedral intermediate. researchgate.netarkat-usa.org Subsequent cleavage of the C-N bond yields a carboxylate salt (sodium 4-methoxybenzoate, if NaOH is used) and hydroxylamine. youtube.com

Condensation Reactions Involving the Hydroxyl Group

Amidoximes are highly valuable building blocks for the synthesis of various nitrogen- and oxygen-containing heterocycles due to their ability to undergo condensation reactions. nih.gov A primary example is their reaction with various carbonyl compounds and their derivatives to form 1,2,4-oxadiazoles. mdpi.comnih.govresearchgate.net

The most common pathway to 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent, such as an acyl chloride or anhydride. mdpi.comresearchgate.net In this two-step, one-pot process, the amidoxime first undergoes O-acylation to form an O-acylamidoxime intermediate. researchgate.netresearchgate.net This intermediate then undergoes intramolecular cyclization via nucleophilic attack of the amino nitrogen onto the newly introduced carbonyl carbon, followed by dehydration to yield the stable aromatic 1,2,4-oxadiazole (B8745197) ring. researchgate.netresearchgate.net This cyclization can be promoted by heat or the use of bases. mdpi.com

Alternatively, 1,2,4-oxadiazoles can be formed through the reaction of an amidoxime with a nitrile, often catalyzed by a Lewis acid like ZnCl₂, which proceeds through a [3+2] cycloaddition mechanism involving a nitrile oxide intermediate. organic-chemistry.org

| Reactant | Product Type | Mechanism Notes | Reference |

|---|---|---|---|

| Acyl Chlorides / Anhydrides | 1,2,4-Oxadiazoles | Initial O-acylation followed by intramolecular cyclization and dehydration. | mdpi.comresearchgate.net |

| Carboxylic Acids | 1,2,4-Oxadiazoles | Requires activating agents (e.g., carbodiimides) to facilitate O-acylation. | nih.gov |

| Nitriles | 1,2,4-Oxadiazoles | Proceeds via a [3+2] cycloaddition with a nitrile oxide intermediate. | organic-chemistry.org |

| Aldehydes | 1,2,4-Oxadiazoles | One-pot synthesis often occurs in the presence of a base in DMSO. | mdpi.comnih.gov |

| α,β-Unsaturated Esters (e.g., Maleates) | 1,2,4-Oxadiazin-5-ones | Involves a Michael addition followed by intramolecular cyclization. | nih.gov |

Acylation Reactions and Nitrogen Nucleophilicity

Acylation is a fundamental reaction of the amidoxime group. Both the oxygen of the hydroxyl group and the nitrogen of the amino group are nucleophilic centers, leading to potential competition between O-acylation and N-acylation. differencebetween.com However, amidoximes are known to be highly effective O-nucleophiles. researchgate.net Their reactivity is often enhanced compared to what might be expected based on basicity alone, a phenomenon known as the alpha-effect, which arises from the presence of adjacent atoms with lone pairs of electrons.

In reactions with acylating agents like acyl chlorides, O-acylation is typically the kinetically favored process, leading to the formation of O-acylamidoxime intermediates. researchgate.netlibretexts.org This preferential O-acylation is a key step in the synthesis of heterocycles like 1,2,4-oxadiazoles, as discussed previously. mdpi.comresearchgate.net The reaction mechanism follows a standard nucleophilic addition-elimination pathway where the hydroxyl oxygen attacks the carbonyl carbon of the acyl chloride. libretexts.org

While O-acylation is common, the nucleophilicity of the amino nitrogen cannot be disregarded. The selectivity between O- and N-acylation can be influenced by reaction conditions. For instance, in the acylation of hydroxyamino acids, acidic conditions are known to favor O-acylation by protonating the more basic amino group, thereby reducing its nucleophilicity and allowing the less basic hydroxyl group to react. nih.gov A similar principle can apply to amidoximes, where the relative basicity and nucleophilicity of the two sites dictate the reaction outcome. Generally, the lone pair on the amino nitrogen is involved in resonance with the C=N double bond, which can decrease its nucleophilicity relative to the hydroxyl oxygen, further favoring O-acylation.

Research Findings on this compound Remain Elusive

Despite a comprehensive search of available scientific literature, detailed research findings and specific data concerning the chemical reactivity and mechanistic investigations of this compound, particularly its radical scavenging mechanisms involving the N-O bond, are not presently available. Therefore, the generation of a detailed article as per the requested outline cannot be fulfilled at this time.

General principles of radical scavenging chemistry involve mechanisms such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.net The HAT mechanism involves the donation of a hydrogen atom from the antioxidant molecule to a free radical, a process whose efficiency is often related to the bond dissociation energy of the hydrogen-donating group. nih.govnih.gov The SET mechanism, conversely, involves the transfer of an electron to the radical species. nih.govnih.gov The prevalence of one mechanism over the other can be influenced by factors such as the structure of the antioxidant, the nature of the free radical, and the solvent environment. nih.gov

Compounds containing methoxy (B1213986) (–OCH₃) and hydroxyl (–OH) groups are frequently studied for their antioxidant properties. The position and number of these functional groups on a benzene (B151609) ring can significantly influence their radical scavenging ability. nih.govnih.govresearchgate.net For instance, the presence of a methoxy group can enhance the antioxidant activity of phenolic compounds. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT), are a common approach to investigate the mechanisms and kinetics of radical scavenging reactions for various compounds. rsc.org These computational methods can help elucidate reaction pathways and predict the reactivity of a molecule towards different radical species. rsc.org

While research exists on a variety of methoxy-containing phenolic compounds, thiosemicarbazones, and other related structures, researchgate.netnih.govmdpi.comnih.gov specific experimental or theoretical data focusing on the this compound molecule and the role of its N-O bond in radical scavenging is absent from the public domain based on the conducted search. Without such dedicated studies, any discussion on its specific reactivity would be purely speculative and would not meet the required standards of scientific accuracy.

Further empirical research and dedicated studies are required to elucidate the specific chemical properties and potential antioxidant mechanisms of this compound.

Structural Modifications and Derivatization Strategies

Synthesis of Substituted N'-Hydroxy-4-methoxybenzenecarboximidamide Derivatives

The core structure of this compound can be readily modified at the benzene (B151609) ring and the 4-position's alkoxy group. These modifications are crucial for exploring structure-activity relationships and optimizing the compound for various applications.

Introduction of Halogen Substituents (e.g., Fluoro-, Bromo-)

Halogenation of the aromatic ring of this compound can significantly influence its electronic properties and lipophilicity. While direct halogenation of the parent compound can be challenging, a common strategy involves the use of halogenated precursors. For instance, the synthesis of halogenated derivatives can be achieved by starting with the corresponding halogen-substituted 4-methoxybenzonitrile (B7767037).

A general approach involves the reaction of a 3-halo-4-methoxybenzonitrile with hydroxylamine (B1172632). This reaction is typically carried out in the presence of a base, such as sodium carbonate or triethylamine (B128534), in a suitable solvent like ethanol (B145695) or a mixture of ethanol and water. The reaction mixture is heated to facilitate the nucleophilic addition of hydroxylamine to the nitrile group, yielding the desired N'-hydroxy-3-halo-4-methoxybenzenecarboximidamide. The use of N-haloamides, such as trichloroisocyanuric acid (TCCA), tribromoisocyanuric acid (TBCA), or N-iodosuccinimide (NIS), in a solvent like hexafluoroisopropanol (HFIP) represents another potential method for direct halogenation under specific conditions, although this has been more extensively studied for other aromatic systems. nih.govchemrxiv.org

Table 1: Synthesis of Halogenated this compound Derivatives

| Starting Material | Reagent | Product |

| 3-Fluoro-4-methoxybenzonitrile | Hydroxylamine hydrochloride, Sodium carbonate | N'-Hydroxy-3-fluoro-4-methoxybenzenecarboximidamide |

| 3-Bromo-4-methoxybenzonitrile | Hydroxylamine hydrochloride, Sodium carbonate | N'-Hydroxy-3-bromo-4-methoxybenzenecarboximidamide |

Alteration of Alkoxy Chains (e.g., Propoxy- Analogs)

Modification of the alkoxy group at the C4 position is a key strategy for tuning the lipophilicity and steric profile of the molecule. The synthesis of analogs with different alkoxy chains, such as propoxy or benzyloxy, generally starts from the corresponding 4-alkoxybenzonitrile.

For example, to synthesize N'-Hydroxy-4-propoxybenzenecarboximidamide, 4-propoxybenzonitrile (B1585320) is reacted with hydroxylamine hydrochloride in the presence of a base. nih.gov Similarly, N'-Hydroxy-4-(benzyloxy)benzonitriles can be prepared by the reaction of 4-cyanophenol with various benzyl (B1604629) bromides, followed by reaction with hydroxylamine. nih.gov The general synthetic scheme involves the nucleophilic attack of hydroxylamine on the nitrile carbon, leading to the formation of the amidoxime (B1450833) functional group.

Table 2: Synthesis of N'-Hydroxy-4-alkoxybenzenecarboximidamide Analogs

| Starting Material | Reagent | Product |

| 4-Propoxybenzonitrile | Hydroxylamine hydrochloride, Base | N'-Hydroxy-4-propoxybenzenecarboximidamide |

| 4-(Benzyloxy)benzonitrile | Hydroxylamine hydrochloride, Base | N'-Hydroxy-4-(benzyloxy)benzenecarboximidamide |

Incorporating Diverse Aromatic and Heteroaromatic Moieties

The introduction of additional aromatic or heteroaromatic rings can be achieved through various synthetic strategies, often involving the use of precursors that already contain the desired moiety. While direct coupling reactions on the this compound core are less common, building the molecule from a more complex benzonitrile (B105546) is a viable approach.

For instance, the synthesis of derivatives bearing a benzimidazole (B57391) moiety can be accomplished by coupling a suitably functionalized benzimidazole precursor with a benzoic acid derivative, followed by conversion of a nitrile group to the N'-hydroxycarboximidamide. nih.gov These multi-step syntheses allow for the creation of a diverse library of compounds with extended aromatic systems.

Functionalization at the Hydroxyl and Imine Nitrogen Positions

The N'-hydroxy and the imine nitrogen atoms of the carboximidamide group are key sites for derivatization, allowing for the formation of esters, ethers, and Schiff bases, which can significantly alter the compound's properties.

Esterification and Etherification Strategies

The hydroxyl group of this compound can undergo esterification and etherification reactions to produce a variety of derivatives.

Esterification: Acylation of the hydroxyl group can be achieved using acyl halides or anhydrides in the presence of a base. For example, the reaction of amidoximes with α-chloroacid chlorides can lead to the formation of O-acylamidoximes. clockss.org These intermediates can then undergo further transformations. The reaction is typically carried out in an inert solvent.

Etherification: The hydroxyl group can also be alkylated to form ethers. This can be achieved by reacting the amidoxime with an alkyl halide in the presence of a base. The choice of base and solvent is critical to control the selectivity of the reaction, as N-alkylation can also occur. stackexchange.com For instance, the synthesis of N'-benzyloxy derivatives can be achieved by reacting the parent compound with a benzyl halide.

Table 3: Esterification and Etherification of this compound

| Reaction Type | Reagent | Product |

| Esterification | Acetyl chloride, Base | N'-(acetyloxy)-4-methoxybenzenecarboximidamide |

| Etherification | Benzyl bromide, Base | N'-(benzyloxy)-4-methoxybenzenecarboximidamide |

Schiff Base Formation and Related Condensations

The amino group of the N'-hydroxycarboximidamide moiety can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are typically catalyzed by an acid or a base and involve the formation of a C=N double bond.

The synthesis of Schiff base derivatives of 4-hydroxy-3-methoxybenzaldehyde (vanillin), a related compound, is well-documented and proceeds by refluxing the aldehyde with a primary amine in a suitable solvent like ethanol. researchgate.netresearchgate.net A similar strategy can be applied to this compound, where it would act as the amine component in the reaction with various aldehydes and ketones. This would lead to the formation of new compounds with an extended conjugated system. The reaction of amidoximes with α-chloroacid chlorides can also lead to cyclization, forming 1,2,4-oxadiazin-5-ones, which is a related condensation reaction. clockss.org

Table 4: Schiff Base Formation from this compound

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Benzaldehyde | Schiff Base |

| This compound | Acetone | Schiff Base |

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound, a member of the amidoxime class of compounds, presents significant considerations regarding regioselectivity and stereoselectivity. The molecule contains multiple nucleophilic centers, including the hydroxyl oxygen, the sp2-hybridized imine nitrogen, and the sp3-hybridized amine nitrogen. The selective functionalization of these sites is crucial for the synthesis of targeted derivatives and is highly dependent on the reaction conditions and the nature of the electrophile.

Regioselectivity

Regioselectivity in the derivatization of this compound primarily concerns whether alkylation or acylation occurs at the oxygen atom (O-derivatization) or one of the nitrogen atoms (N-derivatization). The outcome is governed by a combination of factors including the hardness or softness of the electrophile (HSAB principle), the choice of base, solvent polarity, and temperature. wiley-vch.denih.gov

Generally, the acylation of unsubstituted amidoximes proceeds preferentially on the hydroxylamino oxygen, yielding stable O-acyl amidoxime intermediates. mdpi.com These intermediates are of significant synthetic utility as they are common precursors for the construction of 1,2,4-oxadiazole (B8745197) heterocycles through subsequent intramolecular cyclocondensation. mdpi.comchim.it This cyclization can be promoted by heat or, more commonly, by treatment with a base. mdpi.com

Alkylation reactions exhibit more complex regioselectivity. Hard electrophiles, such as trialkyloxonium salts or alkyl sulfates, tend to react at the hard oxygen atom, leading to O-alkylated products. wiley-vch.de Conversely, softer electrophiles, like alkyl iodides, may preferentially target the softer nitrogen atoms. wiley-vch.de The reaction environment plays a decisive role; for analogous ambident nucleophiles, alkylation using an alkali metal salt (e.g., with NaH or K₂CO₃) in a polar aprotic solvent like DMF often favors N-alkylation, whereas using a silver salt can promote O-alkylation. nih.govresearchgate.net

The table below summarizes the general principles governing the regioselectivity of derivatization on the N'-hydroxycarboximidamide scaffold based on established findings for amidoximes and related ambident nucleophiles.

| Reaction Type | Reagents & Conditions | Predominant Product | Reference |

|---|---|---|---|

| Acylation | Acyl chloride or anhydride, often in a neutral or slightly basic medium (e.g., pyridine). | O-Acyl Derivatization | mdpi.comchim.it |

| Cyclocondensation | Isolated O-acyl amidoxime, treated with base (e.g., KOH, TBAF) or heat. | 1,2,4-Oxadiazole | mdpi.com |

| Alkylation (Hard Electrophile) | Trialkyloxonium salts (e.g., Et₃OBF₄), dialkyl sulfates. | O-Alkyl Derivatization | wiley-vch.de |

| Alkylation (Soft Electrophile) | Alkyl halides (e.g., R-I, R-Br) with a strong base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF). | N-Alkyl Derivatization | nih.govresearchgate.net |

Stereoselectivity

This compound is an achiral molecule and therefore does not exhibit stereoisomerism. Stereoselectivity becomes a relevant consideration only when a derivatization reaction introduces a new chiral center into the molecule. Achieving stereocontrol in such reactions requires a specific strategy to influence the three-dimensional arrangement of the newly formed structure. The two primary strategies to achieve this are the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For instance, if this compound were to be acylated with a chiral carboxylic acid, the resulting O-acyl derivative would be diastereomeric, potentially allowing for separation or influencing subsequent transformations.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a reaction toward the formation of one enantiomer over the other. This can be achieved with chiral metal complexes or with purely organic molecules (organocatalysis). While specific examples involving this compound are not prominent in the literature, the principles are broadly applicable. For example, a prochiral center could be introduced via derivatization, followed by a catalyst-controlled reaction to establish a stereocenter with high enantiomeric or diastereomeric excess.

The table below outlines these general strategies for inducing stereoselectivity.

| Strategy | Description | Applicable Reaction Example | Reference |

|---|---|---|---|

| Chiral Auxiliary | A recoverable, enantiopure group is attached to the starting material to direct the formation of a new stereocenter, creating a diastereomeric intermediate. | Acylation with a chiral acid, followed by a diastereoselective reaction and removal of the auxiliary. | [N/A] |

| Asymmetric Catalysis | A chiral catalyst (metal-based or organocatalyst) is used to create a chiral environment, favoring the formation of one stereoisomer over others. | Catalyst-controlled reduction of a ketone or imine derivative; asymmetric addition to a double bond introduced via derivatization. | [N/A] |

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Elucidating Molecular Structure

Spectroscopic methods are fundamental in determining the molecular architecture of N'-Hydroxy-4-methoxybenzenecarboximidamide. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies the key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and provides insights into its fragmentation patterns.

NMR spectroscopy is a powerful tool for delineating the structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring typically appear as a set of doublets due to ortho- and meta-coupling. The protons ortho to the electron-donating methoxy (B1213986) group are expected to be shielded and resonate at a lower chemical shift (higher field) compared to the protons ortho to the electron-withdrawing carboximidamide group. The methoxy group itself will present as a sharp singlet. The protons attached to the nitrogen and oxygen atoms of the hydroxyimidamide group (N-H and O-H) are expected to be broad signals and their chemical shifts can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzene ring will show distinct signals, with their chemical shifts influenced by the attached functional groups. The methoxy carbon will appear at a characteristic upfield position. The carbon of the C=N bond in the carboximidamide group will be found further downfield due to its deshielded nature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to -OCH₃) | 6.8 - 7.0 | Doublet |

| Aromatic (ortho to -C(NH)NOH) | 7.6 - 7.8 | Doublet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Amine (-NH) | Broad | Singlet |

| Hydroxyl (-OH) | Broad | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N | 150 - 160 |

| Aromatic C-OCH₃ | 160 - 165 |

| Aromatic C-C(NH)NOH | 120 - 125 |

| Aromatic CH (ortho to -OCH₃) | 113 - 115 |

| Aromatic CH (ortho to -C(NH)NOH) | 128 - 130 |

| Methoxy (-OCH₃) | 55 - 56 |

IR spectroscopy is instrumental in identifying the characteristic functional groups within this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Key vibrational modes expected in the IR spectrum include the O-H stretch of the hydroxyl group, which typically appears as a broad band. The N-H stretching vibration of the amidine group will also be present. The C=N double bond of the imidamide will show a characteristic stretching absorption. The aromatic C-H and C=C stretching vibrations will be observed in their respective regions. The C-O stretching of the methoxy group will also give rise to a distinct peak.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretch | 3200 - 3600 (broad) |

| N-H | Stretch | 3100 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=N | Stretch | 1640 - 1690 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (methoxy) | Stretch | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) |

| N-O | Stretch | 900 - 950 |

Mass spectrometry provides the molecular weight of this compound and offers clues to its structure through the analysis of its fragmentation patterns. The molecular formula of the compound is C₈H₁₀N₂O₂.

The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound. High-resolution mass spectrometry can confirm the elemental composition. The fragmentation of the molecule under electron ionization would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways could include the loss of the hydroxyl group, the methoxy group, or cleavage of the C-N bonds.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Plausible Neutral Loss |

| [C₈H₁₀N₂O₂]⁺ | 166 | - |

| [C₈H₉N₂O]⁺ | 149 | •OH |

| [C₇H₇N₂O₂]⁺ | 151 | •CH₃ |

| [C₇H₈NO]⁺ | 122 | HNOH |

| [C₇H₇O]⁺ | 107 | C(NH)NOH |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Through single-crystal X-ray diffraction, the precise arrangement of atoms in the crystal lattice can be determined. This allows for the measurement of all bond lengths and angles. The conformation of the molecule, particularly the orientation of the methoxy group relative to the benzene ring and the geometry around the C=N double bond, can be established. For instance, in related structures like (E)-4-hydroxy-N′-(3-methoxybenzylidene)benzohydrazide, the molecule adopts a trans conformation with respect to the C=N bond. nih.gov The dihedral angle between the benzene ring and the carboximidamide group is also a key conformational parameter.

A crucial aspect of the crystal structure is the network of intermolecular hydrogen bonds. The hydroxyl and amine groups of the N'-hydroxycarboximidamide moiety are excellent hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. These interactions play a significant role in stabilizing the crystal packing. In analogous structures, extensive hydrogen bonding networks, including N—H⋯O and O—H⋯N interactions, are observed, often linking molecules into chains or sheets. nih.govnih.gov The analysis of these networks provides insight into the supramolecular assembly of the compound in the solid state.

Vibrational and Electronic Spectroscopy for Detailed Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound. Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule, which is crucial for understanding its electronic properties.

Due to the limited availability of direct experimental spectroscopic data for this compound in publicly accessible literature, the following discussion incorporates findings from closely related and structurally analogous compounds. These analogues, such as various 4-methoxybenzaldehyde (B44291) derivatives, benzohydrazides, and other Schiff bases, provide a predictive framework for the spectroscopic characteristics of the title compound.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The analysis of these bands, in terms of their position, intensity, and shape, allows for a detailed structural assignment.

Key vibrational modes anticipated for this compound include the stretching and bending vibrations of the O-H, N-H, C=N, C-O, and aromatic C-H and C=C bonds. For instance, studies on related Schiff bases derived from 4-hydroxy-3-methoxybenzaldehyde have identified the C=N stretching vibration in the range of 1607-1608 cm⁻¹. researchgate.net Similarly, the O-H stretching vibration is typically observed as a broad band in the region of 3440-3450 cm⁻¹. researchgate.net

The methoxy group (-OCH₃) is expected to show characteristic C-H stretching vibrations, as well as an asymmetric and symmetric C-O-C stretching. Research on (E)-N′-(4-methoxybenzylidene) benzohydrazide (B10538) has provided detailed vibrational assignments which can be used as a reference. researchgate.net The aromatic ring will present several bands corresponding to C-H stretching, in-plane and out-of-plane bending, and C=C stretching vibrations.

A detailed, albeit predictive, assignment of the principal vibrational frequencies for this compound, based on data from analogous compounds, is presented in the interactive data table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3500-3300 | Broad, Medium-Strong | Associated with the N-hydroxy group. |

| N-H Stretch | 3400-3200 | Medium | From the imidamide group. |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Multiple bands expected. |

| Aliphatic C-H Stretch | 3000-2850 | Medium | From the methoxy group. |

| C=N Stretch | 1650-1600 | Strong | Characteristic of the imidamide group. |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Multiple bands from the benzene ring. |

| C-O Stretch (Aryl-O) | 1270-1230 | Strong | Asymmetric stretch. |

| C-O Stretch (O-CH₃) | 1050-1000 | Strong | Symmetric stretch. |

| N-O Stretch | 970-930 | Medium | From the N-hydroxy group. |

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound is anticipated to display absorption bands in the ultraviolet and possibly the visible region, arising from π→π* and n→π* electronic transitions within the molecule. The presence of the benzene ring conjugated with the carboximidamide group and the electron-donating methoxy group will significantly influence the position and intensity of these absorption maxima (λmax).

Studies on related compounds, such as 3-substituted derivatives of 4-hydroxycoumarin (B602359), have shown that electron-donating groups can cause a bathochromic (red) shift in the UV-Vis absorption spectra. researchgate.net The π→π* transitions, typically of high intensity, are expected to occur at shorter wavelengths and are associated with the aromatic system and the C=N chromophore. The n→π* transitions, which are generally of lower intensity, arise from the non-bonding electrons on the oxygen and nitrogen atoms.

The solvent environment can also play a crucial role in the position of the absorption bands. Polar solvents may lead to shifts in the λmax values due to differential stabilization of the ground and excited states. For example, UV-Vis spectroscopic studies of 4-hydroxycoumarin derivatives were conducted in solvents of varying polarity, such as chloroform (B151607) and acetonitrile, to observe these effects. researchgate.net

An interactive data table summarizing the expected electronic transitions for this compound, based on the analysis of similar aromatic and conjugated systems, is provided below.

| Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) | Chromophore |

| π→π | 200-280 | High | Benzene ring and C=N |

| π→π | 280-350 | Medium-High | Extended conjugation |

| n→π* | >350 | Low | C=N, N-O |

It is important to reiterate that the specific spectral data for this compound is not extensively documented. Therefore, the provided tables and discussion are based on predictive analysis from structurally similar compounds. Experimental determination of the IR, Raman, and UV-Vis spectra of the title compound is essential for definitive structural confirmation and a complete understanding of its spectroscopic properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of N'-Hydroxy-4-methoxybenzenecarboximidamide. These methods allow for a detailed exploration of the molecule's geometry, stability, and electronic distribution.

Energy Minimization and Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around several key single bonds and the tautomeric equilibrium of the N'-hydroxycarboximidamide group. This group can exist in two main tautomeric forms: the amide oxime form and the imino hydroxylamine (B1172632) form. Theoretical studies on related N-hydroxy amidines consistently show that the amide oxime tautomer is significantly more stable, often by 4-10 kcal/mol. nih.gov The energy barrier for interconversion is high (33-71 kcal/mol), making it practically impossible for these tautomers to convert at room temperature. nih.gov Therefore, computational analyses are typically performed on the more stable amide oxime tautomer.

An illustrative potential energy surface scan would reveal the rotational barriers and the relative energies of different conformers. The most stable conformer would likely exhibit a near-planar arrangement to maximize π-conjugation between the aromatic ring and the C=N bond, with the orientation of the methoxy (B1213986) and N'-hydroxy groups optimized to minimize steric hindrance and potentially form favorable intramolecular interactions.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data based on typical DFT calculation results for similar molecules.

| Conformer | Dihedral Angle (C-C-C=N) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A (Global Minimum) | ~180° | 0.00 | O-H···N intramolecular H-bond |

| B | ~0° | +2.5 | Steric repulsion between ortho-H and N-H |

| C | ~90° | +5.8 | Loss of π-conjugation |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO is likely to be distributed over the π* orbital of the C=N bond and the aromatic ring. nih.gov The electron-donating methoxy group at the para position increases the energy of the HOMO, enhancing the molecule's nucleophilic character compared to an unsubstituted analogue.

These calculations help in understanding how the molecule might interact with biological targets. For instance, a high-energy HOMO suggests that the molecule could act as an electron donor in interactions with electrophilic sites in a protein receptor.

Table 2: Illustrative FMO Analysis Data for this compound This table presents hypothetical data based on typical DFT calculation results (e.g., at the B3LYP/6-311++G(d,p) level) for similar aromatic amidoximes.

| Parameter | Energy (eV) | Primary Localization |

| HOMO | -5.8 | Methoxybenzene ring, N-hydroxy group |

| LUMO | -1.2 | Carboximidamide C=N bond, Phenyl ring |

| HOMO-LUMO Gap | 4.6 | - |

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can be invaluable for structural confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating 1H and 13C NMR chemical shifts. conicet.gov.arosti.govnih.govnih.gov

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These predicted shifts, when compared with experimental data, can confirm the correct structure and assign specific signals to each proton and carbon atom. rsc.org For example, the chemical shift of the hydroxyl proton can be particularly sensitive to conformation and intramolecular hydrogen bonding. Theoretical predictions can help to interpret these subtle effects.

Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table presents hypothetical data. Predicted values are typically calculated using the GIAO method at a level like B3LYP/6-311++G(d,p), often with a solvent model.

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

| Methoxy (-OCH3) | 3.85 | 55.6 |

| Aromatic C-H (ortho to -OCH3) | 6.95 | 114.5 |

| Aromatic C-H (ortho to -C(=NOH)NH2) | 7.70 | 129.0 |

| Ips-C (-OCH3) | - | 162.1 |

| Ips-C (-C(=NOH)NH2) | - | 125.8 |

| C=N | - | 150.3 |

| -NH2 | 5.50 | - |

| -OH | 9.80 | - |

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide static pictures of minimum energy conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time in a simulated environment, such as in a solvent like water. ajchem-a.comresearchgate.net MD simulations are particularly useful for exploring the conformational flexibility and the role of solvent in stabilizing different structures.

For this compound, an MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water) and solving Newton's equations of motion for all atoms over a period typically ranging from nanoseconds to microseconds. This allows for the observation of rotational dynamics around single bonds and the formation and breaking of intramolecular and intermolecular hydrogen bonds.

Analysis of the MD trajectory can reveal the most populated conformational states, the lifetime of intramolecular hydrogen bonds, and how water molecules arrange around the solute, particularly around the polar N'-hydroxycarboximidamide group. Recent studies on similar molecules like N-hydroxyurea have shown that hydration plays a crucial role in determining conformational stability, sometimes favoring conformers that are less stable in the gas phase. researchgate.netmdpi.com

Docking and Binding Affinity Assays in Mechanistic Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is central to drug discovery and helps in understanding the potential mechanism of action of a molecule like this compound.

Ligand-Protein Interaction Profiling

In a typical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the active site of the protein in various possible orientations and conformations. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, with lower scores generally indicating more favorable binding. ajchem-a.comnih.gov

The analysis focuses on the specific interactions between the ligand and the protein's amino acid residues. For this compound, key interactions would likely involve:

Hydrogen bonding: The N'-hydroxy and amino groups are excellent hydrogen bond donors and acceptors.

Aromatic interactions: The methoxy-substituted phenyl ring can engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: The phenyl ring can also form hydrophobic contacts with nonpolar residues.

Studies on related amidoxime-containing compounds have shown that the amidoxime (B1450833) group contributes significantly to binding through hydrogen bond formation with key residues in the active site. researchgate.net

Table 4: Illustrative Ligand-Protein Interaction Profile for this compound with a Hypothetical Kinase Target This table presents hypothetical docking results, which are highly dependent on the specific protein target.

| Functional Group of Ligand | Interacting Residue of Protein | Interaction Type | Distance (Å) |

| N'-hydroxy (-OH) | Aspartic Acid (ASP) | Hydrogen Bond (Donor) | 2.8 |

| Amino (-NH2) | Glutamic Acid (GLU) | Hydrogen Bond (Donor) | 3.0 |

| Imine (=N-) | Lysine (LYS) | Hydrogen Bond (Acceptor) | 2.9 |

| Methoxybenzene Ring | Phenylalanine (PHE) | π-π Stacking | 3.5 |

These computational profiles provide valuable hypotheses about how this compound might exert a biological effect, guiding the design of more potent and selective analogues.

Prediction of Target Engagement in Biological Systems

The identification of molecular targets is a critical step in understanding the therapeutic potential and possible off-target effects of a chemical compound. For this compound, computational methods, specifically in silico target fishing, offer a rapid and cost-effective preliminary screening approach. nih.govnih.gov These methods utilize the three-dimensional structure of the compound to screen against extensive databases of macromolecular targets. lilab-ecust.cnnih.gov

One prominent approach is reverse pharmacophore mapping. Web-based servers like PharmMapper allow for the submission of a small molecule's structure, which is then compared against a vast library of pharmacophore models derived from known protein-ligand complexes. nih.govlilab-ecust.cnnih.govresearchgate.net A pharmacophore represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target binding site. lilab-ecust.cnnih.gov The server ranks potential targets based on a "fit score," which quantifies how well the query molecule's structure matches the pharmacophore models of various proteins. nih.govresearchgate.net

A hypothetical target fishing study for this compound using a platform like PharmMapper would involve uploading its 3D structure. The algorithm would then screen this against thousands of pharmacophore models from databases such as TargetBank, DrugBank, and the Protein Data Bank (PDB). nih.gov The output would be a ranked list of potential protein targets. Given the structural features of this compound, which include a substituted benzene (B151609) ring, a hydroxyimidamide group capable of acting as a metal-chelating moiety, and hydrogen bond donors and acceptors, a range of enzyme families could be predicted as potential targets.

A hypothetical and illustrative list of predicted targets for this compound is presented below. This table is based on the types of interactions the compound's functional groups might favor and represents a plausible output from a computational target prediction tool.

Table 1: Hypothetical Predicted Biological Targets for this compound

| Rank | Predicted Target Class | Specific Example | Rationale for Interaction |

| 1 | Metalloproteinases | Matrix Metalloproteinase-9 (MMP-9) | The hydroxyimidamide moiety could chelate the catalytic zinc ion in the active site. |

| 2 | Kinases | Epidermal Growth Factor Receptor (EGFR) Kinase | The aromatic ring can form pi-stacking interactions, and the N-hydroxy group can form hydrogen bonds with key residues in the hinge region. |

| 3 | Oxidoreductases | Indoleamine 2,3-dioxygenase (IDO1) | The amidine group could interact with the heme iron and surrounding polar residues. |

| 4 | Hydrolases | Fatty Acid Amide Hydrolase (FAAH) | The carboximidamide structure could mimic the endogenous substrate and interact with the catalytic serine residue. |

| 5 | Cytochrome P450 Enzymes | Cytochrome P450 1A2 (CYP1A2) | The methoxybenzene moiety is a common substrate feature for this enzyme family, potentially leading to metabolic interactions. |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Following the identification of potential biological targets, computational Structure-Activity Relationship (SAR) studies are employed to understand how modifications to the chemical structure of this compound might affect its binding affinity and activity towards a specific target. nih.gov These studies are fundamental for optimizing lead compounds into more potent and selective drug candidates. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are central to this process. nih.govnih.gov

A computational SAR study would begin with the creation of a virtual library of analogues of this compound. These analogues would be designed by systematically modifying specific functional groups. Key modifications could include:

Alterations to the methoxy group: Replacing it with other alkoxy groups (e.g., ethoxy, propoxy) or with electron-withdrawing/donating groups (e.g., chloro, methyl) to probe electronic and steric effects.

Positional isomerism: Moving the methoxy and hydroxyimidamide groups to different positions on the benzene ring (ortho, meta) to assess the impact of substituent placement on target binding.

Modifications of the hydroxyimidamide group: Esterification of the hydroxyl group or substitution on the amine to evaluate their roles in target engagement.

Once the virtual library is generated, molecular docking simulations can be performed. nih.gov Each analogue would be docked into the binding site of a high-priority target identified in the initial prediction phase (e.g., MMP-9 from Table 1). The docking simulations predict the binding pose and calculate a scoring function (e.g., binding energy in kcal/mol) that estimates the binding affinity. nih.govresearchgate.net Lower binding energy scores typically suggest a more favorable interaction.

The results from these docking studies can be compiled into a data table to establish a clear SAR.

Table 2: Hypothetical Computational SAR Data for this compound Analogues against MMP-9

| Compound ID | R1-Group (at C4) | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| Lead Compound | -OCH3 | -7.8 | Zinc chelation via N'-hydroxy; H-bond with catalytic glutamate |

| Analogue 1 | -H | -6.5 | Weaker hydrophobic interaction; maintains zinc chelation |

| Analogue 2 | -Cl | -8.1 | Favorable halogen bond with backbone carbonyl; enhanced electronic interaction |

| Analogue 3 | -CH3 | -7.6 | Similar to lead; slightly less favorable due to steric hindrance |

| Analogue 4 | -OCF3 | -8.5 | Strong electron-withdrawing effect enhances interaction with catalytic zinc |

| Analogue 5 | -OH | -8.3 | Additional hydrogen bond opportunity with a nearby histidine residue |

From this hypothetical data, a preliminary SAR can be derived. For instance, the data suggests that small, electron-withdrawing groups at the R1 position (e.g., -Cl, -OCF3) may enhance binding affinity to MMP-9. The presence of the methoxy group appears beneficial compared to an unsubstituted ring, and a hydroxyl group could offer additional favorable interactions. This information provides a rational basis for synthesizing the most promising analogues for experimental validation.

Coordination Chemistry and Metal Ion Interactions

N'-Hydroxy-4-methoxybenzenecarboximidamide as a Ligand

This compound is a member of the amidoxime (B1450833) family of compounds, which are characterized by the presence of a hydroxylamino group attached to a carbon-nitrogen double bond. This functional group is crucial to its function as a ligand in coordination chemistry.

Chelation Modes and Binding Sites

The this compound molecule possesses several potential coordination sites, primarily the nitrogen and oxygen atoms of the amidoxime group. The presence of both a hard donor (oxygen) and borderline donors (nitrogen) allows for effective chelation with a range of metal ions. The most common chelation mode for amidoximes involves the formation of a stable five-membered ring through coordination of the metal ion with the oximic nitrogen and the hydroxylamino oxygen. This bidentate chelation is a recurring motif in the coordination chemistry of amidoximes.

The lone pairs of electrons on the amino nitrogen and the oximic oxygen are the primary binding sites. The deprotonation of the hydroxyl group upon complexation with a metal ion further enhances the stability of the resulting chelate ring. The methoxy (B1213986) group on the benzene (B151609) ring, while not typically directly involved in coordination, can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the metal complexes.

Formation of Metal-Amidoxime Complexes

The formation of metal-amidoxime complexes typically occurs through the reaction of a metal salt with the this compound ligand in a suitable solvent. The reaction conditions, such as pH, temperature, and the molar ratio of metal to ligand, can significantly influence the stoichiometry and structure of the resulting complex. The amidoxime group can act as a neutral ligand or, more commonly, as an anionic ligand after the deprotonation of the N-OH group. This versatility allows for the formation of a wide array of metal complexes with varying geometries and properties. The stability of these complexes is often attributed to the chelate effect, where the formation of a five-membered ring with the metal ion is entropically favorable.

Coordination with Transition Metals

Transition metals, with their partially filled d-orbitals, readily form coordination compounds with a variety of ligands, including this compound. The ability of transition metals to exist in multiple oxidation states and adopt various coordination geometries makes their complexes with amidoximes particularly interesting for research and potential applications.

Synthesis of Metal Complexes (e.g., Copper(II) Complexes)

The synthesis of transition metal complexes with this compound can be achieved through several methods. A common approach involves the direct reaction of a transition metal salt, such as copper(II) chloride or copper(II) acetate, with the ligand in a solvent like ethanol (B145695) or methanol (B129727). The mixture is often heated under reflux to facilitate the reaction. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a non-polar solvent.

For instance, the synthesis of a copper(II) complex could proceed as follows: A solution of this compound in ethanol is added to an ethanolic solution of a copper(II) salt in a specific molar ratio. The reaction mixture is then stirred and heated for a period, after which the solid complex is isolated by filtration, washed, and dried. The choice of the counter-ion in the metal salt can also influence the final structure of the complex, potentially being incorporated into the coordination sphere.

Interactive Data Table: General Synthesis Parameters for Transition Metal Complexes of Amidoximes

| Parameter | Value/Condition | Purpose |

| Metal Salt | Copper(II) Chloride, Copper(II) Acetate, etc. | Provides the central metal ion. |

| Ligand | This compound | The chelating agent. |

| Solvent | Ethanol, Methanol | Dissolves reactants and facilitates reaction. |

| Molar Ratio (Metal:Ligand) | 1:1, 1:2 | Determines the stoichiometry of the complex. |

| Temperature | Room Temperature to Reflux | Controls the rate of reaction. |

| Reaction Time | Several hours | Ensures completion of the reaction. |

| Isolation Method | Filtration | To separate the solid complex from the solution. |

Structural Characterization of Coordination Compounds

The structural elucidation of the coordination compounds formed between this compound and transition metals is crucial for understanding their properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The shifting of characteristic vibrational bands of the amidoxime group upon complexation provides evidence of coordination. For example, a shift in the C=N stretching vibration and the disappearance or shifting of the O-H stretching vibration of the oxime group are indicative of coordination through the nitrogen and oxygen atoms, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons near the coordination sites can provide insights into the structure of the complex in solution.

Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the metal complex and can help in determining the coordination geometry around the metal ion. The appearance of d-d transition bands in the visible region is characteristic of transition metal complexes.

Elemental Analysis: Elemental analysis is used to determine the empirical formula of the synthesized complexes, confirming the stoichiometry of the metal and ligand.

Interactive Data Table: Expected Spectroscopic Data for a Copper(II)-N'-Hydroxy-4-methoxybenzenecarboximidamide Complex

| Technique | Expected Observation | Interpretation |

| IR Spectroscopy | Shift in ν(C=N) band, disappearance/shift of ν(O-H) band | Coordination via azomethine nitrogen and oximic oxygen. |

| UV-Vis Spectroscopy | Broad d-d transition band in the visible region | Indicates a specific coordination geometry (e.g., octahedral, tetrahedral). |

| X-ray Crystallography | Determination of bond lengths (Cu-N, Cu-O) and angles | Provides the precise 3D structure of the complex. |

Research into Metal Chelation Properties and Applications in Chemical Systems

The ability of this compound to form stable complexes with various metal ions has spurred research into its metal chelation properties and potential applications. The selective binding of certain metal ions is a key area of investigation. For example, amidoxime-based ligands have been explored for their potential in the selective extraction and separation of metal ions from aqueous solutions.

The applications of these metal complexes in chemical systems are diverse. They can act as catalysts in various organic reactions. For instance, copper complexes with nitrogen and oxygen donor ligands have been shown to catalyze oxidation reactions. nih.gov The electronic properties of the this compound ligand, influenced by the electron-donating methoxy group, can be tuned to modulate the catalytic activity of the corresponding metal complexes. Furthermore, the study of the magnetic and electronic properties of these coordination compounds contributes to the fundamental understanding of structure-property relationships in coordination chemistry.

Investigation of Metal Ion Removal and Purification Processes

Research into the application of this compound and related hydroxamic acids for metal ion removal has demonstrated their efficacy as chelating agents. The core of this functionality lies in the formation of stable chelate rings with metal ions, primarily through the oxygen atoms of the hydroxyl and carbonyl groups (in its tautomeric hydroxamic acid form). This interaction effectively removes the metal ions from a solution, a principle that is harnessed in processes like solvent extraction, flotation, and the use of functionalized resins for water treatment.

Studies on analogous compounds, such as benzohydroxamic acid (BHA), reveal a strong affinity for various metal ions, including but not limited to copper(II), cadmium(II), cobalt(II), nickel(II), manganese(II), lead(II), zinc(II), aluminum(III), and iron(III). researchgate.net The formation of these metal complexes is a key step in their separation and purification. For instance, the treatment of mineral surfaces with benzohydroxamic acid has been shown to enhance the flotation recoveries of sulfide (B99878) minerals like galena and chalcopyrite, with recoveries reaching up to 86% and 88% respectively, depending on the pH. journalssystem.com This demonstrates the potential of the hydroxamic acid functional group, central to this compound, in selective mineral processing.

Furthermore, polymeric materials functionalized with hydroxamic acid groups have been extensively studied as adsorbents for the removal of toxic heavy metals from aqueous solutions. These polymeric ligands can effectively bind to metal ions such as iron, copper, cadmium, and vanadium. researchgate.net The adsorption capacity is often pH-dependent, with optimal binding occurring at specific pH ranges for different metal ions. For example, a poly(hydroxamic acid) ligand derived from waste fiber exhibited high adsorption capacities for several metal ions at a pH of 6. nih.gov

The efficiency of metal ion removal can be quantified through various parameters, including distribution ratios and stability constants of the formed metal complexes. The stability of these complexes is a crucial factor, with higher stability constants indicating a stronger interaction between the ligand and the metal ion, and consequently, more effective removal. Research on N-m-tolyl-p-substituted benzohydroxamic acids has provided thermodynamic stability constants for their complexes with several 3d metal ions, highlighting the influence of substituents on the benzene ring on the stability of the metal complexes. electronicsandbooks.com

While specific quantitative data for the free this compound in metal ion removal processes is not extensively documented in readily available literature, the performance of closely related compounds provides a strong indication of its potential. The data presented in the following tables for analogous hydroxamic acids and functionalized polymers illustrate the general effectiveness of this class of compounds in metal ion sequestration.

Interactive Data Table: Metal Ion Adsorption by a Poly(hydroxamic acid) Ligand nih.gov

| Metal Ion | Adsorption Capacity (mg·g⁻¹) at pH 6 |

| Copper (Cu²⁺) | 346.7 |

| Cobalt (Co²⁺) | 315.0 |

| Chromium (Cr³⁺) | 227.6 |

| Nickel (Ni²⁺) | 181.4 |

This table showcases the significant binding ability of a hydroxamic acid-based polymer for various toxic heavy metals.

Interactive Data Table: Flotation Recovery of Sulfide Minerals with Benzohydroxamic Acid (BHA) journalssystem.com

| Mineral | pH | Flotation Recovery (%) |